N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(4-chlorophenyl)-1,3-benzoxazol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-N-[2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-6-YL]METHANIMINE is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and benzodioxole and benzoxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-N-[2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-6-YL]METHANIMINE typically involves multiple steps, starting with the preparation of the benzodioxole and benzoxazole intermediates. These intermediates are then coupled under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-N-[2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-6-YL]METHANIMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted using nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
(E)-1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-N-[2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-6-YL]METHANIMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and bacterial infections.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-N-[2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-6-YL]METHANIMINE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the synthesis of dyes and pesticides.
Heparinoid Compounds: Structurally similar to heparin, these compounds are used for their anticoagulant properties.
Uniqueness
What sets (E)-1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-N-[2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-6-YL]METHANIMINE apart is its unique combination of bromine and chlorine atoms within the benzodioxole and benzoxazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H12BrClN2O3 |
---|---|
Molecular Weight |
455.7 g/mol |
IUPAC Name |
1-(6-bromo-1,3-benzodioxol-5-yl)-N-[2-(4-chlorophenyl)-1,3-benzoxazol-6-yl]methanimine |
InChI |
InChI=1S/C21H12BrClN2O3/c22-16-9-20-19(26-11-27-20)7-13(16)10-24-15-5-6-17-18(8-15)28-21(25-17)12-1-3-14(23)4-2-12/h1-10H,11H2 |
InChI Key |
NHMQEGVUQMGTPF-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NC3=CC4=C(C=C3)N=C(O4)C5=CC=C(C=C5)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.